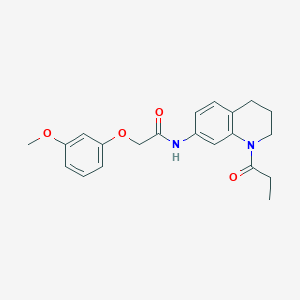

2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

This compound features a tetrahydroquinoline core substituted at the 7-position with an acetamide group. The acetamide moiety is further modified with a 3-methoxyphenoxy chain, while the tetrahydroquinoline nitrogen is acylated with a propanoyl group (CH2CH2CO-) . The molecular formula is estimated as C21H24N2O4 (molecular weight ~368.4 g/mol), with a logP of ~3.5 (predicted based on structural analogs).

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-21(25)23-11-5-6-15-9-10-16(12-19(15)23)22-20(24)14-27-18-8-4-7-17(13-18)26-2/h4,7-10,12-13H,3,5-6,11,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZZYQCDFUDIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉N₃O₃

This compound features a methoxyphenoxy group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The specific activity of this compound remains to be fully characterized; however, its structural analogs suggest potential effectiveness in this area.

| Compound | Activity Type | Reference |

|---|---|---|

| Tetrahydroquinoline Derivatives | Antimicrobial | |

| Methoxyphenoxy Compounds | Antifungal |

Cardiovascular Effects

Compounds similar to this compound have been studied for their cardiovascular effects. For example, certain phenoxy derivatives have demonstrated bradycardic activity and antagonistic effects on isoproterenol-induced cardiac responses. This suggests that our compound may also influence cardiac function positively.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Receptor Interaction : Similar compounds have been shown to interact with adrenergic receptors, leading to modulation of heart rate and contractility.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity which may contribute to their protective effects in various biological systems.

- Inhibition of Pathogen Growth : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies

A review of literature reveals several case studies focusing on related compounds:

- Study on Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of tetrahydroquinoline derivatives against resistant bacterial strains. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

- Cardiovascular Research : Another study examined the bradycardic effects of phenoxy-substituted compounds in animal models. Results indicated significant reductions in heart rate when administered at specific dosages .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Acyl group on tetrahydroquinoline: Propanoyl (target compound) vs. acetyl (shorter chain) or isobutyryl (branched chain).

- Phenoxy substituents: Methoxy (target), methyl, or chloro groups at varying positions.

Table 1: Comparative Physicochemical Profiles

*Estimated based on chloro substituent’s contribution to logP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.